![molecular formula C23H24O3 B12550439 Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- CAS No. 148780-13-6](/img/structure/B12550439.png)
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(hydroxymethyl)-p-cresol typically involves the reaction of p-cresol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethyl derivatives, which are then further reacted to yield the final product. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents such as toluene.
Catalysts: Stannic chloride and tri-n-butylamine can be used to enhance the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
化学反应分析
Types of Reactions
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl groups can yield methyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenols.
科学研究应用
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of high-performance polymers and resins.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for biologically active compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions .
相似化合物的比较
Similar Compounds
- 2,6-Dimethylol-4-methylphenol
- 2,6-Bis(hydroxymethyl)-p-cresol
- 2-Hydroxy-5-methyl-1,3-benzenedimethanol
Uniqueness
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for research and industrial use .
属性
CAS 编号 |
148780-13-6 |
|---|---|
分子式 |
C23H24O3 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
2,6-bis[[2-(hydroxymethyl)phenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C23H24O3/c1-16-10-21(12-17-6-2-4-8-19(17)14-24)23(26)22(11-16)13-18-7-3-5-9-20(18)15-25/h2-11,24-26H,12-15H2,1H3 |
InChI 键 |
NIJBDTDSXZFRDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)CC2=CC=CC=C2CO)O)CC3=CC=CC=C3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



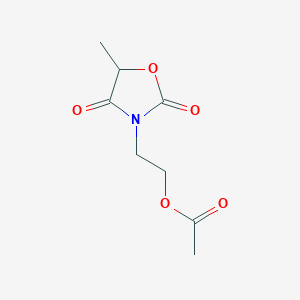
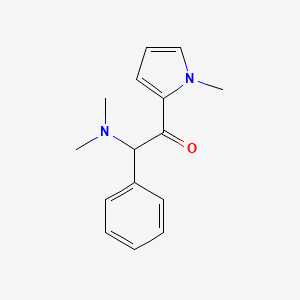




![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)

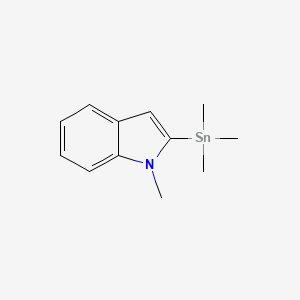
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
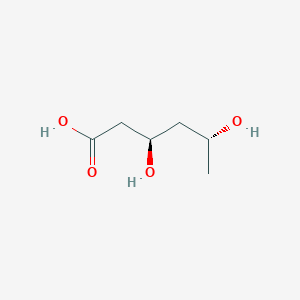
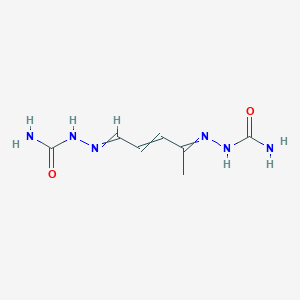
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
